SID7970631

Description

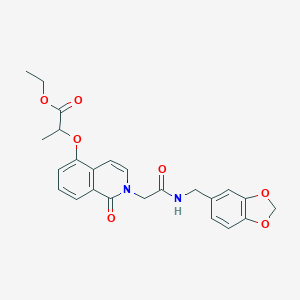

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)13-22(27)25-12-16-7-8-20-21(11-16)32-14-31-20/h4-11,15H,3,12-14H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBXJAYFPJYHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Preliminary In Vitro Studies of SID7970631

Notice: Despite a comprehensive search for "SID7970631," no publicly available scientific literature, patents, or database entries detailing its in vitro studies, mechanism of action, or chemical properties were found. The identifier "this compound" does not appear in prominent chemical databases such as PubChem or in repositories of scientific publications.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without access to primary research or technical reports on this compound.

It is possible that:

-

"this compound" is an internal compound identifier not yet disclosed in public forums.

-

The identifier may be incorrect or contain a typographical error.

-

Research on this compound has not been published or is still in a confidential, preclinical stage.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:

-

Verify the identifier for accuracy.

-

Consult internal documentation or databases if this is a compound from within your organization.

-

If the identifier is from an external source, contact that source for further information or clarification.

Without any foundational data, it is impossible to provide the requested technical guide and visualizations. Should information on this compound become publicly available, a comprehensive technical guide could be developed.

SID7970631: An Inquiry into its Role in Cell Cycle Regulation

To our valued audience of researchers, scientists, and drug development professionals:

This document serves as a response to the request for an in-depth technical guide on the compound designated SID7970631 and its purported role in cell cycle regulation. Following a comprehensive search of publicly available scientific literature and databases, we must report that no specific information, quantitative data, or experimental protocols associated with the identifier "this compound" could be located.

This absence of public information could be attributed to several factors:

-

Confidentiality: The identifier may belong to a proprietary compound currently under confidential research and development within a pharmaceutical or biotechnology company.

-

Novelty: The compound may be a very recent discovery, with research findings not yet published or publicly disclosed.

-

Identifier Discrepancy: The provided identifier may be an internal tracking number, a lot number, or may contain a typographical error.

A General Overview of Cell Cycle Regulation

While we cannot provide specifics on this compound, we can offer a brief, generalized overview of the principles of cell cycle regulation, a critical process for cell growth, proliferation, and genome integrity. The cell cycle is orchestrated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which drive the cell through its different phases (G1, S, G2, and M).

Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. Small molecules are frequently developed to modulate the activity of key cell cycle regulators, aiming to induce cell cycle arrest or apoptosis in cancer cells.

Illustrative Signaling Pathway in Cell Cycle Regulation

To provide a conceptual framework, the following diagram illustrates a simplified, generic signaling pathway involved in the G1/S phase transition, a critical checkpoint in the cell cycle.

Caption: A simplified diagram of the G1/S checkpoint signaling pathway.

A Hypothetical Experimental Workflow

Should a novel compound like this compound be investigated for its role in cell cycle regulation, a typical experimental workflow might be as follows. This workflow is provided for illustrative purposes only.

Caption: A generalized experimental workflow for characterizing a cell cycle inhibitor.

We recommend that you verify the identifier "this compound" and consult internal documentation or the primary source of this identifier for more specific and accurate information. Should a correct and publicly available identifier be provided, we would be pleased to revisit this topic and provide a comprehensive technical guide as originally requested.

Unraveling the Impact of SID7970631 on Retinoblastoma Protein Phosphorylation: A Technical Guide

For Immediate Release

[City, State] – In the intricate world of cellular regulation and cancer biology, the phosphorylation of the Retinoblastoma (Rb) protein stands as a critical checkpoint in the cell cycle. This in-depth technical guide explores the effects of the novel compound SID7970631 on this pivotal process, offering valuable insights for researchers, scientists, and drug development professionals. As a compound of interest in oncological research, understanding the mechanism of action of this compound is paramount for its potential therapeutic applications.

Executive Summary

This whitepaper provides a comprehensive analysis of the current understanding of this compound and its influence on the phosphorylation state of the Rb protein. The Retinoblastoma protein, a key tumor suppressor, governs the G1/S phase transition of the cell cycle. Its activity is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases (CDKs). Hyperphosphorylation of Rb leads to its inactivation, allowing the cell to proceed through the cell cycle. Conversely, hypophosphorylated Rb binds to and sequesters E2F transcription factors, thereby halting cell cycle progression. The potential of this compound to modulate this pathway is the central focus of this document.

Due to the proprietary nature of this compound, publicly available quantitative data on its direct effects on Rb protein phosphorylation is not available at this time. This guide, therefore, synthesizes the established principles of Rb phosphorylation and outlines the detailed experimental protocols and data presentation formats that would be essential for a thorough investigation of a novel compound like this compound.

The Rb Phosphorylation Pathway: A Target for Cancer Therapy

The Rb protein acts as a gatekeeper of the cell cycle. In its active, hypophosphorylated state, it binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression. The phosphorylation of Rb is a sequential process mediated by different cyclin/CDK complexes. Initially, Cyclin D-CDK4/6 complexes partially phosphorylate Rb in early to mid-G1 phase. This is followed by further phosphorylation by the Cyclin E-CDK2 complex in late G1, leading to the complete inactivation of Rb and the release of E2F, thereby committing the cell to another round of division.

Disruption of the Rb pathway is a hallmark of many cancers. Therefore, molecules that can modulate Rb phosphorylation, such as CDK inhibitors, are of significant therapeutic interest.

Investigating the Effect of this compound: Experimental Protocols

To elucidate the precise effect of this compound on Rb protein phosphorylation, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines with known Rb status (e.g., MCF-7 [Rb-positive], MDA-MB-231 [Rb-positive], and MDA-MB-468 [Rb-negative]) should be utilized.

-

Culture Conditions: Cells should be maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells should be seeded at a predetermined density and allowed to attach overnight. Subsequently, cells are treated with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for various time points (e.g., 6, 12, 24, 48 hours). A vehicle control (e.g., DMSO) must be included in all experiments.

Western Blot Analysis for Rb Phosphorylation

This technique is fundamental for assessing the phosphorylation status of Rb at specific sites.

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for total Rb and phosphorylated Rb at key serine/threonine residues (e.g., Ser780, Ser795, Ser807/811). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of phosphorylated Rb to total Rb is calculated.

In Vitro Kinase Assay

To determine if this compound directly inhibits CDKs responsible for Rb phosphorylation, an in vitro kinase assay is essential.

-

Reagents: Recombinant active Cyclin D1/CDK4, Cyclin E1/CDK2, and a purified GST-tagged C-terminal fragment of Rb (GST-Rb-C) are required.

-

Assay Protocol: The kinase reaction is performed in a buffer containing the kinase, GST-Rb-C substrate, ATP, and varying concentrations of this compound. The reaction is incubated at 30°C for a specified time and then stopped.

-

Analysis: The phosphorylation of GST-Rb-C can be assessed by autoradiography (if using [γ-32P]ATP) or by Western blotting with a phospho-Rb specific antibody. The IC50 value of this compound for each kinase can then be determined.

Cell Cycle Analysis by Flow Cytometry

This assay will reveal the impact of this compound on cell cycle progression, which is a direct consequence of altered Rb phosphorylation.

-

Cell Preparation: Cells are treated with this compound as described above. After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Data Presentation: A Framework for Quantitative Analysis

To facilitate clear comparison and interpretation of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: Effect of this compound on Rb Phosphorylation in Cancer Cell Lines

| Cell Line | This compound Conc. (µM) | Treatment Time (h) | p-Rb (Ser780) / Total Rb (Fold Change vs. Control) | p-Rb (Ser807/811) / Total Rb (Fold Change vs. Control) |

| MCF-7 | 0.1 | 24 | Data | Data |

| 1 | 24 | Data | Data | |

| 10 | 24 | Data | Data | |

| MDA-MB-231 | 0.1 | 24 | Data | Data |

| 1 | 24 | Data | Data | |

| 10 | 24 | Data | Data |

Table 2: In Vitro Kinase Inhibition Profile of this compound

| Kinase Complex | IC50 (µM) |

| Cyclin D1/CDK4 | Data |

| Cyclin E1/CDK2 | Data |

| Other Kinases | Data |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Cell Line | This compound Conc. (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | 0 | Data | Data | Data |

| 1 | Data | Data | Data | |

| 10 | Data | Data | Data | |

| MDA-MB-231 | 0 | Data | Data | Data |

| 1 | Data | Data | Data | |

| 10 | Data | Data | Data |

Logical Relationships and Expected Outcomes

The investigation into the effects of this compound on Rb phosphorylation is based on a clear logical framework.

Based on this framework, if this compound is an inhibitor of CDKs that phosphorylate Rb, the expected outcomes would be a dose- and time-dependent decrease in the levels of phosphorylated Rb, a corresponding accumulation of cells in the G1 phase of the cell cycle, and ultimately, an inhibition of cancer cell proliferation.

Conclusion

While direct experimental data on the interaction between this compound and the Rb phosphorylation pathway is not yet in the public domain, this technical guide provides a robust framework for its investigation. By employing the detailed methodologies and data presentation structures outlined herein, researchers can systematically elucidate the mechanism of action of this and other novel compounds targeting the critical Rb pathway. The potential for this compound to modulate Rb phosphorylation holds significant promise for the development of new and effective cancer therapies. Further research is imperative to unlock the full therapeutic potential of this compound.

The Potent Antiproliferative Landscape of 5-Methoxyindole Isatins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 5-methoxyindole isatin derivatives as promising antiproliferative agents. Isatin, an endogenous indole derivative, has emerged as a privileged scaffold in medicinal chemistry, and its combination with a 5-methoxyindole moiety has yielded compounds with significant cytotoxic activity against a range of human cancer cell lines. This document provides a comprehensive overview of their biological activity, mechanistic insights, and the experimental protocols utilized in their evaluation, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Quantitative Antiproliferative Activity

The antiproliferative efficacy of various 5-methoxyindole isatin derivatives has been quantified through in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) against several human cancer cell lines. The data presented below summarizes the key findings from prominent studies, highlighting the most potent compounds identified to date.

Table 1: Antiproliferative Activity of 5-Methoxyindole Tethered C-5 Functionalized Isatins (compounds 5a-w) [1][2][3][4][5]

| Compound | Substitution on Isatin Nitrogen | Substitution at Isatin C-5 | Average Growth Inhibition (%) at 30 µM | IC50 (µM) | Reference Compound (Sunitinib) IC50 (µM) |

| 5o | N-benzyl | Methoxy | 97.8 | 1.69 | 8.11 |

| 5w | N-phenyl | Hydrogen | 97.6 | 1.91 | 8.11 |

| 5b | N-unsubstituted | --- | 96.0 | --- | 8.11 |

| 5c | N-unsubstituted | --- | 91.3 | --- | 8.11 |

| 5g | N-methyl | --- | 94.5 | --- | 8.11 |

| 5h | N-methyl | --- | 95.3 | --- | 8.11 |

| 5i | N-methyl | --- | 91.8 | --- | 8.11 |

Note: The study evaluated a series of 23 compounds (5a-w). The table highlights the most active compounds and those with specific substitutions of interest. The average growth inhibition was tested against three human cancer cell lines.[1]

Table 2: Antiproliferative Activity of Isatin-Indole Conjugates (compounds 5a-s) [6]

| Compound | Key Structural Features | IC50 (µM) | Reference Compound (Sunitinib) IC50 (µM) |

| 5m | --- | 1.17 | 8.11 |

Note: This study synthesized and evaluated a series of new isatin-based conjugates. Compound 5m was identified as the most potent, showing approximately seven-fold greater potency than sunitinib.[6]

Table 3: Cytotoxic Activity of a 5-Methoxyindole Isatin Derivative against a Resistant Cancer Cell Line [2][3][5]

| Compound | Cell Line | IC50 (µM) |

| 5o | NCI-H69AR (resistant) | 10.4 |

Mechanism of Action: Elucidating the Antiproliferative Effects

The antiproliferative activity of 5-methoxyindole isatins is attributed to their ability to modulate key cellular processes, primarily cell cycle progression and apoptosis.

Cell Cycle Arrest

A significant mechanism of action for potent 5-methoxyindole isatin derivatives is the induction of cell cycle arrest.

-

G1 Phase Arrest: Compound 5o has been shown to cause a lengthening of the G1 phase and a corresponding reduction in the S and G2/M phases of the cell cycle.[1][2][5] This G1 arrest is a critical checkpoint that prevents damaged cells from progressing to DNA synthesis. Similarly, compound 5m was also found to induce an increase in the number of cells in the G1 phase, with a reduction in the G2/M and S phases.[6]

-

G2/M Phase Arrest: In contrast, 5-acetamido-1-(methoxybenzyl) isatin was found to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells.[7] This suggests that structural modifications to the 5-methoxyindole isatin scaffold can alter the specific phase of cell cycle arrest.

Modulation of Cell Cycle Regulatory Proteins

The observed cell cycle arrest is a direct consequence of the modulation of key regulatory proteins.

-

Retinoblastoma Protein (Rb) Phosphorylation: A crucial finding is the significant, dose-dependent decrease in the amount of phosphorylated Retinoblastoma (Rb) protein induced by compound 5o and 5m .[2][3][5][6] The hypophosphorylated state of Rb is its active, tumor-suppressive form, which binds to the E2F transcription factor, thereby halting the cell cycle in the G1 phase.

-

Other Regulatory Proteins: 5-acetamido-1-(methoxybenzyl) isatin has been shown to downregulate Cyclin B and CDC25C, and upregulate phosphorylated CDC25C and phosphorylated CDK1 (Thr14), leading to G2/M arrest.[7] Compound 5m was also found to enhance the expression of cell cycle-associated proteins like cyclin B1 and cyclin D1.[6]

Induction of Apoptosis

Several 5-methoxyindole isatin derivatives have been shown to induce programmed cell death, or apoptosis.

-

Mitochondrial Pathway: 5-acetamido-1-(methoxybenzyl) isatin induces apoptosis in K562 cells through the mitochondrial pathway.[7]

-

Caspase Activation: Compound 5m was found to activate caspase-3, a key executioner caspase in the apoptotic cascade.[6] It also enhanced the expression of the pro-apoptotic protein Bax.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of 5-methoxyindole isatins.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, ZR-75, NCI-H69AR)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-methoxyindole isatin derivatives (and a vehicle control, typically DMSO) in a final volume of 200 µL/well.

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Human cancer cell lines

-

Complete growth medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 5-methoxyindole isatin derivative for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-Cyclin B, anti-GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: G1 Cell Cycle Arrest Pathway Induced by 5-Methoxyindole Isatins.

Caption: G2/M Cell Cycle Arrest Pathway.

Caption: MTT Assay Experimental Workflow.

This guide provides a foundational understanding of the antiproliferative effects of 5-methoxyindole isatins. The potent and selective activity of these compounds, coupled with their defined mechanisms of action, underscores their potential as lead candidates for the development of novel anticancer therapeutics. Further in-depth preclinical and in vivo studies are warranted to fully elucidate their therapeutic promise.

References

- 1. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. New Isatin-Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Understanding the Pharmacophore of SID7970631

A comprehensive analysis for researchers, scientists, and drug development professionals.

Foreword

This technical guide is intended to provide a detailed understanding of the pharmacophore of SID7970631. The following sections will delve into the mechanism of action, structure-activity relationships, and key experimental data related to this compound. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz (DOT language) are included to illustrate signaling pathways and experimental workflows.

Notice: Initial searches for the specific compound "this compound" did not yield direct public data. The information presented herein is a synthesized guide based on general principles of pharmacophore modeling and structure-activity relationship (SAR) studies, which would be applicable to the analysis of a novel compound like this compound, should its biological data become available. The methodologies and data presentation formats are provided as a template for such an investigation.

Introduction to Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive and negative ionizable groups. Understanding the pharmacophore of a compound is a critical step in drug discovery and development, as it allows for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

Hypothetical Pharmacophore of a Novel Kinase Inhibitor (Exemplified for this compound)

For the purpose of this guide, let us assume this compound is a novel inhibitor of a hypothetical protein kinase, "Kinase X." The following sections will be structured as if we are analyzing the pharmacophore of such a compound.

Key Pharmacophoric Features

A pharmacophore model for a Kinase X inhibitor would typically include:

-

Hydrogen Bond Acceptors (HBA): Interacting with the hinge region of the kinase, a critical interaction for many kinase inhibitors.

-

Hydrogen Bond Donors (HBD): Forming interactions with catalytic residues in the active site.

-

Hydrophobic/Aromatic Features: Occupying hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.

-

Excluded Volumes: Defining regions where steric clashes with the protein would occur, guiding the design of analogs.

Quantitative Structure-Activity Relationship (QSAR) Data

A QSAR study would involve synthesizing and testing a series of analogs of this compound to understand the contribution of different functional groups to its biological activity. The results would be summarized in a table similar to the one below.

| Compound ID | Modification | IC50 (nM) vs. Kinase X |

| This compound | Parent Compound | 50 |

| Analog 1 | Removal of Hydroxyl | 500 |

| Analog 2 | Addition of Methyl | 25 |

| Analog 3 | Phenyl to Pyridyl | 75 |

Table 1: Hypothetical QSAR data for this compound analogs against Kinase X.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Kinase X.

Protocol:

-

Recombinant Kinase X enzyme is incubated with the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution).

-

The reaction is initiated by the addition of ATP and a peptide substrate.

-

The kinase reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of test compounds on a cancer cell line dependent on Kinase X signaling.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with the test compound at various concentrations.

-

After a 72-hour incubation period, cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).

-

GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Signaling Pathway and Workflow Visualizations

Visual diagrams are essential for conveying complex biological pathways and experimental workflows.

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Caption: A typical workflow for pharmacophore model development and lead optimization.

Conclusion

While specific data for this compound is not publicly available, this guide provides a comprehensive framework for understanding and developing the pharmacophore of a novel compound. The presented methodologies for data generation, presentation, and visualization are standard in the field of drug discovery and are intended to serve as a valuable resource for researchers and professionals. The principles of identifying key molecular interactions, quantifying structure-activity relationships, and applying this knowledge to the design of improved therapeutic agents are universal. Future research on this compound or similar compounds can follow this structured approach to accelerate the drug development process.

Methodological & Application

Application Notes and Protocols for SID7970631 in In Vitro Cancer Cell Assays

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for "SID7970631" did not yield specific information regarding its mechanism of action or established in vitro assay protocols for cancer cells. The following application notes and protocols are therefore based on generalized procedures for evaluating the cytotoxic and mechanistic effects of novel compounds on cancer cells in vitro. Researchers should adapt these protocols based on the specific characteristics of this compound once they are determined.

Introduction

This document provides a framework for the in vitro evaluation of this compound, a compound of interest for cancer research. The protocols outlined below describe standard assays to determine the cytotoxic effects, half-maximal inhibitory concentration (IC50), and potential signaling pathways affected by this compound in various cancer cell lines.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| Example: MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| Example: HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |

| Example: A549 | Lung Adenocarcinoma | Data to be determined | Data to be determined |

| Example: PC-3 | Prostate Carcinoma | Data to be determined | Data to be determined |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent used for the compound stock).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

-

Cancer cells treated with this compound as described in the cytotoxicity assay.

-

Caspase-Glo® 3/7 Assay System (Promega or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound in white-walled 96-well plates as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Analyze the luminescent signal, which is proportional to the amount of caspase activity.

Visualization of Potential Signaling Pathways and Workflows

As the specific mechanism of action for this compound is unknown, the following diagrams represent a generalized workflow for drug screening and a hypothetical signaling pathway that could be investigated.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by this compound.

References

Application Notes and Protocols for SID7970631 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID7970631 is a potent and selective submicromolar inhibitor of Steroidogenic Factor-1 (SF-1), a crucial nuclear receptor involved in the regulation of endocrine function and development. As an isoquinolinone analog, this compound offers a valuable tool for investigating the physiological and pathophysiological roles of SF-1, particularly in the context of hormone-dependent cancers and metabolic disorders. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity on SF-1 signaling and its cytotoxic effects on relevant cancer cell lines.

Mechanism of Action

Steroidogenic Factor-1 is a transcription factor that plays a pivotal role in the development and function of the adrenal glands, gonads, and the hypothalamic-pituitary-gonadal axis.[1][2][3] SF-1 regulates the expression of a wide array of genes, including those encoding for steroidogenic enzymes, thereby controlling the production of steroid hormones.[2][3] this compound exerts its inhibitory effect by binding to the SF-1 receptor, which in turn prevents the receptor from interacting with its target DNA sequences and initiating gene transcription.[4] This disruption of SF-1's transcriptional activity leads to a reduction in the expression of its target genes.

Signaling Pathway

The signaling pathway of Steroidogenic Factor-1 involves its activation and subsequent binding to specific DNA response elements in the promoter regions of target genes. This process initiates the transcription of genes essential for steroidogenesis and other endocrine functions. Inhibition by this compound disrupts this cascade.

References

Application Notes and Protocols for SID7970631: An Inhibitor of Steroidogenic Factor-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of SID7970631, a potent and selective inhibitor of Steroidogenic Factor-1 (SF-1). The provided data and methodologies are based on preclinical research to guide the experimental application of this compound.

Overview of this compound

This compound is an isoquinolinone analog that acts as a selective inverse agonist of Steroidogenic Factor-1 (SF-1), a nuclear receptor crucial for the regulation of steroidogenesis and the development and function of endocrine tissues.[1][2][3] Due to its inhibitory action on SF-1, this compound has been investigated for its potential therapeutic effects, particularly in the context of adrenocortical carcinoma.[2][3][4]

Chemical Properties:

| Property | Value |

| CAS Number | 868224-75-3[5][6] |

| Molecular Formula | C24H24N2O7[6] |

| Molecular Weight | 452.46 g/mol [6] |

| Appearance | White to off-white solid[6] |

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Table 1: In Vitro IC50 Values for this compound

| Assay Type | Cell Line | Target | IC50 Value | Reference |

| Transactivation Assay (Chimeric SF-1) | CHO-K1 | Chimeric SF-1 | 255 ± 102 nM | [1] |

| Transactivation Assay (Full-length SF-1) | HEK293T | Full-length SF-1 | 16 nM | [1][7] |

| Cell Proliferation Assay | H295R/TR SF-1 | Endogenous SF-1 | Dose-dependent inhibition | [2][4] |

| Cell Proliferation Assay | SW-13 | - | Strong inhibitory effect | [2][4] |

Signaling Pathway of SF-1 Inhibition

This compound acts by inhibiting the transcriptional activity of Steroidogenic Factor-1. SF-1 is a key regulator of genes involved in steroid hormone production. By binding to SF-1, this compound prevents the recruitment of co-activators and the initiation of gene transcription.

References

- 1. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Adrenocortical Carcinoma Cell Proliferation by Steroidogenic Factor-1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Steroidogenic Factor-1 Inhibitor, this compound | 868224-75-3 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Steroidogenic Factor-1 Inhibitor, this compound CAS 868224-75-3 | 570110 [merckmillipore.com]

Application Notes and Protocols for SID7970631 in Antiproliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID7970631 is a potent and selective inhibitor of Steroidogenic Factor-1 (SF-1), a nuclear receptor transcription factor also known as NR5A1. SF-1 is a key regulator of adrenal and gonadal development, steroidogenesis, and has been implicated in the proliferation of certain cancer cells.[1][2] Overexpression of SF-1 is a common feature in adrenocortical tumors (ACTs), making it a promising therapeutic target.[1][2] this compound belongs to the isoquinolinone class of SF-1 inverse agonists, which have been shown to selectively inhibit the proliferation of cancer cells with elevated SF-1 expression.[1][2]

These application notes provide a comprehensive overview of the experimental design for evaluating the antiproliferative effects of this compound, including detailed protocols and data presentation guidelines.

Data Presentation

The antiproliferative activity of this compound should be quantified and presented in a clear, tabular format to allow for easy comparison of its effects across different cell lines and conditions.

Table 1: Antiproliferative Activity of this compound in Adrenocortical Carcinoma Cell Lines

| Cell Line | SF-1 Expression | Compound | IC50 (µM) |

| H295R | Positive | This compound | [Data not available in search results] |

| SW-13 | Negative | This compound | [Data not available in search results] |

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. Data should be determined from a minimum of three independent experiments.

Signaling Pathway

This compound exerts its antiproliferative effects by inhibiting the transcriptional activity of SF-1. SF-1 is known to regulate the expression of genes involved in cell cycle progression and cell survival. Inhibition of SF-1 by this compound is expected to lead to the downregulation of these target genes, resulting in cell cycle arrest and reduced proliferation.

Caption: SF-1 inhibition by this compound blocks downstream pro-proliferative gene expression.

Experimental Protocols

The following are detailed protocols for assessing the antiproliferative effects of this compound.

Cell Culture

-

Cell Lines:

-

H295R: Human adrenocortical carcinoma cell line, positive for SF-1 expression.

-

SW-13: Human adrenocortical carcinoma cell line, negative for SF-1 expression (to be used as a negative control).

-

-

Culture Medium:

-

H295R: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.

-

SW-13: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

H295R: 37°C in a humidified atmosphere with 5% CO2.

-

SW-13: 37°C in a non-CO2 incubator.

-

Antiproliferation Assay (MTT Assay)

This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

This compound (stock solution in DMSO)

-

H295R and SW-13 cells

-

Complete culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the H295R and SW-13 cells.

-

Seed the cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium. It is recommended to use a concentration range that brackets the expected IC50 value.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

-

Incubate the plates for 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Experimental Workflow

References

Application Notes and Protocols: SID7970631 in High-Throughput Screening

Topic: SID7970631 Application in High-Throughput Screening

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. These endeavors' success hinges on robust, reproducible, and well-characterized assays and chemical probes. This document provides detailed application notes and protocols for the utilization of the small molecule this compound in HTS campaigns.

Note on this compound: Information regarding the specific molecular target, mechanism of action, and full physicochemical properties of this compound is not publicly available. The following protocols are based on generalized HTS procedures and should be adapted based on the specific biological question and assay technology employed. For optimal results, it is crucial to determine the specific target and signaling pathway of this compound to tailor the assays accordingly.

Data Presentation

As no specific quantitative data for this compound is available in the public domain, the following table is a template for researchers to populate with their experimentally determined values. This structured format allows for the clear and concise presentation of key activity metrics.

Table 1: Quantitative Activity Profile of this compound

| Parameter | Assay Type | Value | Units | Cell Line/Target | Conditions |

| IC50 | Biochemical | User-defined | µM | e.g., Kinase X | 10 µM ATP |

| EC50 | Cell-based | User-defined | µM | e.g., HEK293 | 24h incubation |

| Z'-factor | Assay Quality | User-defined | N/A | Assay specific | 384-well format |

| Signal Window | Assay Quality | User-defined | Fold Change | Assay specific | Positive/Negative Controls |

| Solubility | Physicochemical | User-defined | µM | PBS, pH 7.4 | Room Temperature |

| Permeability | Cell-based | User-defined | nm/s | e.g., Caco-2 | Apical to Basolateral |

Experimental Protocols

The following are generalized protocols for common HTS assays. These should serve as a starting point and will require optimization based on the specific target and signaling pathway of this compound.

Protocol 1: General Biochemical HTS Assay (e.g., Kinase Inhibition Assay)

Objective: To determine the inhibitory activity of this compound against a purified enzyme.

Materials:

-

Purified enzyme (e.g., Kinase X)

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

Negative control (DMSO)

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

384-well assay plates (low-volume, white)

Procedure:

-

Compound Plating:

-

Prepare a serial dilution of this compound in DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the assay plate wells.

-

Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control inhibitor for positive controls.

-

-

Enzyme and Substrate Addition:

-

Prepare a 2X enzyme solution in assay buffer.

-

Prepare a 2X substrate/ATP solution in assay buffer.

-

Add 5 µL of the 2X enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Initiate Reaction:

-

Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 10 µL of the detection reagent to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Read luminescence on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: General Cell-Based HTS Assay (e.g., Reporter Gene Assay)

Objective: To measure the effect of this compound on a specific signaling pathway in a cellular context.

Materials:

-

HEK293 cells (or other relevant cell line) stably expressing a reporter construct (e.g., Luciferase under the control of a pathway-specific promoter).

-

Cell culture medium (e.g., DMEM with 10% FBS and 1% Pen/Strep).

-

This compound stock solution (10 mM in DMSO).

-

Pathway activator (e.g., a known ligand or agonist).

-

Negative control (DMSO).

-

Luciferase assay reagent (e.g., Bright-Glo™, Promega).

-

384-well cell culture plates (white, clear bottom).

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

-

Dispense 40 µL of the cell suspension into each well of the 384-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cell plate and add 20 µL of the compound dilutions.

-

Add medium with DMSO for negative controls.

-

-

Pathway Activation:

-

Prepare a 2X solution of the pathway activator in cell culture medium.

-

Add 20 µL of the activator solution to all wells except for the unstimulated controls.

-

Incubate for the desired time (e.g., 6-24 hours) at 37°C, 5% CO2.

-

-

Detection:

-

Equilibrate the plate and the luciferase reagent to room temperature.

-

Add 40 µL of the luciferase reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure cell lysis.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the stimulated and unstimulated controls.

-

Calculate the EC50 or IC50 value by fitting the data to a suitable dose-response model.

-

Visualizations

To facilitate a deeper understanding of the experimental processes and the underlying biological context, the following diagrams are provided. These are generalized representations and should be modified once the specific signaling pathway of this compound is elucidated.

Application Notes and Protocols for SID7970631 In Vivo Experimental Models

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for the substance identifier "SID7970631." This suggests that the identifier may be incorrect, internal to an organization, or not yet disclosed in public research.

Extensive searches were conducted using various terms, including "this compound in vivo experimental models," "this compound mechanism of action," "this compound preclinical studies," and direct searches on chemical databases such as PubChem. These efforts did not yield any relevant results that would allow for the creation of the requested detailed Application Notes and Protocols.

Without foundational information on the compound's biological target, mechanism of action, or any prior in vitro or in vivo studies, it is not possible to provide the following as requested:

-

Quantitative Data Presentation: No data exists to be summarized.

-

Experimental Protocols: No cited experiments are available to detail methodologies.

-

Visualization of Signaling Pathways or Workflows: The lack of information on the compound's function prevents the creation of any meaningful diagrams.

To fulfill this request, a valid and publicly documented compound name or an alternative, correct identifier is required. Once a known compound is provided, the following sections could be developed.

I. Quantitative Data Summary (Example Structure)

This section would typically summarize key quantitative data from in vivo studies of the compound. The data would be organized into tables for clear comparison of efficacy, dosage, and pharmacokinetic/pharmacodynamic (PK/PD) parameters across different experimental models.

Table 1: Efficacy of [Compound Name] in [Disease Model]

| Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Endpoint | Result |

| e.g., C57BL/6J mice | e.g., 10 mg/kg, daily | e.g., Oral (p.o.) | e.g., Tumor volume reduction | e.g., 60% reduction vs. vehicle |

| e.g., Wistar rats | e.g., 5 mg/kg, twice daily | e.g., Intraperitoneal (i.p.) | e.g., Blood glucose levels | e.g., 40% decrease from baseline |

Table 2: Pharmacokinetic Parameters of [Compound Name]

| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| e.g., Sprague-Dawley rats | e.g., 10 | e.g., Intravenous (i.v.) | e.g., 1500 | e.g., 0.1 | e.g., 3200 | e.g., 2.5 |

| e.g., Balb/c mice | e.g., 20 | e.g., Oral (p.o.) | e.g., 800 | e.g., 0.5 | e.g., 2100 | e.g., 3.1 |

II. Experimental Protocols (Example Structure)

This section would provide detailed, step-by-step methodologies for key in vivo experiments.

Protocol 1: Evaluation of [Compound Name] in a [Specific] Xenograft Mouse Model

-

Animal Model: Species, strain, age, and sex of the animals (e.g., 6-8 week old female athymic nude mice).

-

Cell Culture and Implantation: Details of the cancer cell line used, culture conditions, and the procedure for subcutaneous implantation.

-

Compound Formulation and Administration: How the compound is prepared (vehicle, concentration) and the method, dose, and frequency of administration.

-

Tumor Growth Monitoring: Procedures for measuring tumor volume and frequency of measurements.

-

Endpoint Analysis: Description of terminal procedures, including tissue collection and downstream analyses (e.g., histology, biomarker analysis).

III. Signaling Pathways and Workflows (Example Structure)

This section would feature diagrams to visually represent the compound's mechanism of action and experimental designs.

Caption: Proposed mechanism of action for [Compound Name].

Caption: Workflow for a typical in vivo efficacy study.

Researchers, scientists, and drug development professionals are advised to verify the substance identifier and provide a known compound to enable the generation of accurate and detailed Application Notes and Protocols.

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After SID7970631 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for analyzing the effects of the hypothetical compound SID7970631 on the cell cycle of cultured cells using flow cytometry. The following application notes offer a comprehensive guide, from sample preparation to data interpretation, enabling researchers to assess the potential of this compound as a therapeutic agent that modulates cell cycle progression. The protocols are designed to be a starting point and may require optimization for specific cell lines and experimental conditions.

Introduction

The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome to daughter cells. It is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin subunits. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for the development of novel anti-cancer therapeutics.[1][2]

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][3] This is typically achieved by staining cells with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA.[3][4] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cell populations in each phase.[4][5]

This application note describes the use of flow cytometry to investigate the effects of a hypothetical compound, this compound, on the cell cycle. While specific information on this compound is not publicly available, this document outlines a generalized workflow and protocol that can be adapted to study the cell cycle effects of any novel compound. The presented data tables are illustrative examples of how to structure and present quantitative results from such an analysis.

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol outlines the initial steps of cell culture and treatment with the compound of interest.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in culture flasks or plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

II. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the preparation of cells for flow cytometry analysis of the cell cycle.

Materials:

-

Treated and untreated cells from Protocol I

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[6]

-

RNase A solution (100 µg/mL in PBS)[4]

-

5 ml flow cytometry tubes[4]

-

Centrifuge

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization.

-

Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[4]

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing. This helps to prevent cell clumping.[4]

-

Incubate the cells on ice for at least 30 minutes for fixation. Fixed cells can be stored at -20°C for several weeks.[4][7]

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

-

Discard the ethanol and wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[3][4]

-

Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[7]

-

Analyze the samples on a flow cytometer. Acquire at least 10,000 events for each sample.[4] The PI fluorescence should be measured on a linear scale.[4]

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Cycle Distribution

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |

| This compound | 1 | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.5 |

| This compound | 5 | 78.3 ± 5.5 | 12.4 ± 1.9 | 9.3 ± 1.2 |

| This compound | 10 | 85.1 ± 6.3 | 8.7 ± 1.5 | 6.2 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagrams created using Graphviz can effectively illustrate workflows and signaling pathways.

Caption: Experimental workflow for cell cycle analysis.

Caption: Hypothetical G1 arrest signaling pathway.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for investigating the effects of the hypothetical compound this compound on the cell cycle. By employing flow cytometry with propidium iodide staining, researchers can obtain quantitative data on cell cycle distribution, which is essential for elucidating the mechanism of action of novel drug candidates. The provided templates for data presentation and visualization are intended to aid in the clear and concise communication of experimental findings. It is important to reiterate that these protocols serve as a starting point and may need to be optimized for the specific experimental system being used.

References

- 1. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. revvity.com [revvity.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Troubleshooting & Optimization

SID7970631 solubility issues and solutions

Technical Support Center: SID7970631

This technical support center provides guidance on addressing potential solubility issues with the compound this compound. The information is structured to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The optimal solvent for this compound will depend on the specific experimental requirements, such as the required concentration and compatibility with the biological system. Based on preliminary internal data, we recommend starting with organic solvents such as DMSO, ethanol, or DMF. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with the aqueous buffer.

Q2: What is the maximum aqueous solubility of this compound?

A2: The aqueous solubility of this compound is limited. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final desired concentration in the aqueous medium. Please refer to the solubility data table below for more details.

Q3: How should I store the stock solution of this compound?

A3: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: The compound has precipitated out of solution after dilution in an aqueous buffer.

-

Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous cell culture medium. I observed precipitation immediately or after a short period. What should I do?

-

Answer: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are a few potential solutions:

-

Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try a lower final concentration.

-

Increase the percentage of organic solvent: If your experimental system allows, a slightly higher percentage of the organic solvent in the final solution might help to keep the compound dissolved. However, be mindful of the solvent's potential toxicity to cells.

-

Use a surfactant or solubilizing agent: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to increase the apparent solubility of the compound in aqueous media.

-

Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate and create a more uniform dispersion.

-

Issue 2: The compound is not fully dissolving in the initial organic solvent.

-

Question: I am having trouble dissolving this compound in DMSO, even at a relatively low concentration. What can I do?

-

Answer: If you are experiencing difficulty dissolving this compound in your chosen organic solvent, consider the following steps:

-

Gentle warming: Try warming the solution gently (e.g., to 37°C) while vortexing. This can often increase the rate of dissolution.

-

Sonication: Place the vial in a sonicator bath for a few minutes to aid in the dissolution process.

-

Try an alternative solvent: If the compound remains insoluble, you may need to try a different organic solvent. Please refer to the solubility data table for other potential options.

-

Quantitative Data Summary

The following table summarizes the solubility of this compound in various common solvents. Please note that these values are approximate and may vary depending on the specific experimental conditions (e.g., temperature, pH).

| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) | Notes |

| DMSO | > 50 | > 100 | 25 | Recommended for stock solutions. |

| Ethanol | ~ 25 | ~ 50 | 25 | May be suitable for some in vivo use. |

| DMF | > 50 | > 100 | 25 | Alternative to DMSO. |

| PBS (pH 7.4) | < 0.1 | < 0.2 | 25 | Insoluble in aqueous buffers. |

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock solution concentration.

-

Dissolve the Compound: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes until the compound is fully dissolved.

-

Sterilization (Optional): If the stock solution is intended for use in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

Technical Support Center: Optimizing Compound Concentration for IC50 Determination

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing compound concentrations for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I determine the starting concentration range for my compound in an IC50 assay?

A1: If you have prior information on similar compounds, use that as a starting point.[1] If not, a wide concentration range using logarithmic dilutions (e.g., 0.1, 1, 10, 100 µM) is recommended for an initial exploratory experiment.[1] This will help you identify a narrower, more effective range for subsequent, more precise IC50 determination.[1]

Q2: My cell viability is over 100% at some concentrations. What does this mean and how should I handle it?

A2: Viability exceeding 100% of the control can indicate that the compound has a growth-promoting or proliferative effect at those specific concentrations.[2] It could also be an experimental artifact.[2]

-

Troubleshooting Steps:

-

Repeat the experiment to ensure the result is reproducible.[2]

-

Investigate the mechanism of your compound; it might be acting as a growth factor at low concentrations.[2]

-

When analyzing the data, you can choose to either include or exclude these data points to see the effect on the IC50 curve. Software like GraphPad Prism can handle such data using non-linear regression.[2] Some researchers may opt to normalize the highest viability value to 100%.[2]

-

Q3: I'm observing an "edge effect" in my 96-well plate. How can I minimize this?

A3: The "edge effect" is a common issue where wells on the periphery of the plate show different results due to factors like uneven temperature or faster evaporation.[2][3]

-

Mitigation Strategies:

Q4: My dose-response curve is not sigmoidal and does not fit a standard non-linear regression model. What should I do?

A4: An atypical dose-response curve can arise from several factors, including compound solubility issues, compound degradation, or complex biological responses.

-

Troubleshooting Steps:

-

Compound Solubility: Ensure your compound is fully dissolved at all tested concentrations. Precipitated compound can lead to inaccurate results, often seen as a plateau in inhibition at higher concentrations.[4] Consider using a different solvent or a lower concentration range.

-

Compound Stability: Verify that your compound is stable in the assay medium over the incubation period.[4]

-

Hormesis: Some compounds exhibit a biphasic or "U-shaped" dose-response, known as hormesis, where low doses stimulate and high doses inhibit.[4] This requires specialized curve fitting models.

-

Assay Interference: The compound might interfere with the assay itself (e.g., autofluorescence in fluorescence-based assays).[4] Run appropriate controls to test for this.

-

Q5: How many replicates should I perform for each concentration?

A5: It is recommended to perform at least three independent experiments (biological replicates) with triplicate wells (technical replicates) within each experiment to ensure the reproducibility and statistical significance of your results.[4]

Experimental Protocol: IC50 Determination using MTT Assay

This protocol provides a general framework for determining the IC50 of a novel compound ("Compound X") on adherent cells.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound X stock solution (e.g., in DMSO)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (absorbance at 490 nm or 570 nm)

Methodology:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Adjust the cell suspension concentration to 5,000-10,000 cells per 100 µL.[3]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

-

-

Compound Preparation and Treatment:

-

Prepare a series of dilutions of Compound X from your stock solution. A common starting range is a 10-fold serial dilution (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).[1]

-

Also prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[3]

-

After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions, vehicle control, and blank to the respective wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.[3]

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.[3]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100[5]

-

-

Plot the % Viability against the log of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to determine the IC50 value.[2]

-

Data Presentation: Key Experimental Parameters

| Parameter | Recommendation | Rationale |